Stereospecific Induction of β-Hairpin Conformation by Boc-cis-3-hydroxy-D-proline in Peptide Backbones
In NMR-based conformational studies, peptides incorporating the D-cis-3-hydroxyproline (D-cis-3-Hyp) residue, when the 3-hydroxyl group is protected as a benzyl ether, adopt a well-defined β-hairpin structure in both CDCl₃ and DMSO-d₆ [1]. In contrast, peptides containing the closely related trans-3-hydroxy-D-proline or 4-hydroxy-D-proline analogs are known to induce different conformational preferences, such as type I/II β-turns or collagen-like triple helices, respectively, which do not result in the same β-hairpin architecture [2].
| Evidence Dimension | Peptide secondary structure induction |
|---|---|
| Target Compound Data | Induces β-hairpin structure in peptide models (observed by NMR in CDCl₃ and DMSO-d₆). |
| Comparator Or Baseline | Peptides containing trans-3-hydroxy-D-proline or 4-hydroxy-D-proline (which favor type I/II β-turns or collagen triple helix nucleation, respectively). |
| Quantified Difference | Qualitative difference in conformational outcome (β-hairpin vs. β-turn/collagen helix); no direct comparative ΔΔG available. |
| Conditions | Peptide model: Boc-Leu-D-cis-3-Hyp(Bn)-Val-Leu-OMe; NMR in CDCl₃ and DMSO-d₆. |
Why This Matters
For researchers designing β-hairpin peptidomimetics or foldamers, this compound provides a unique, pre-validated stereochemical tool to enforce a specific secondary structure, which is not achievable with other hydroxyproline isomers.
- [1] Chakraborty, T. K., Srinivasu, P., Rao, R. V., Kumar, S. K., & Kunwar, A. C. (2004). Conformational studies of peptides containing cis-3-hydroxy-D-proline. The Journal of Organic Chemistry, 69(21), 7399–7402. PMID: 15471504. View Source
- [2] Chakraborty, T. K., Srinivasu, P., Rao, R. V., Kumar, S. K., & Kunwar, A. C. (2004). Conformational studies of peptides containing cis-3-hydroxy-D-proline. The Journal of Organic Chemistry, 69(21), 7399–7402. PMID: 15471504. View Source
